molecular formula C7H13Cl2N2O3P B2428425 2'-Oxo Ifosfamide CAS No. 72578-71-3

2'-Oxo Ifosfamide

Cat. No.: B2428425
CAS No.: 72578-71-3
M. Wt: 275.07
InChI Key: KJRISYCCYWZCOF-OAHLLOKOSA-N
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Description

2'-Oxo Ifosfamide is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 275.07. The purity is usually 95%.
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Scientific Research Applications

Chiral Phase Discrimination in Resolution

A study conducted by Xiao Ru-ting (2005) explored the resolution of enantiomers of 3-(2-chloroethyl)-2-(2-chloroethyl amino) tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide, commonly known as Ifosfamide, using High-Performance Liquid Chromatography (HPLC) with two chiral phases. This method involved cellulose-triphenylcarbamate as a chiral stationary phase and demonstrated effective separation and determination of concentration with a high degree of precision (Xiao Ru-ting, 2005).

Molecular Structure and Spectral Analysis

A comprehensive molecular study of Ifosfamide was undertaken by Y. E. Osmanoğlu et al. (2017) using density functional theory. This research provided insights into the molecule's optimized structure, vibrational frequencies, NMR chemical shifts, and EPR hyperfine splittings. The study was pivotal in understanding the molecular properties of Ifosfamide, contributing significantly to the field of molecular chemistry (Osmanoğlu et al., 2017).

Synthesis and Potential Anticancer Applications

Research by E.O. John Bull and M. S. R. Naidu (2000) focused on synthesizing derivatives of 2-chloro-5,8,9,13b-tetrahydro-5-methyl-6H-Isoquino[2,1 -GI[1,3,2]benzodiazaphosphorine 6-oxides and evaluating their antitumor properties. This study highlighted the potential of these derivatives in cancer chemotherapy, indicating their significant antitumor activity in specific screens (John Bull & Naidu, 2000).

Novel Derivatives and Antineoplastic Properties

P. V. G. Reddy et al. (2004) synthesized novel phosphoramide derivatives with potential antineoplastic properties. This research provided valuable insights into the synthesis process and the characterization of these derivatives, expanding the applications of Ifosfamide-related compounds in medicinal chemistry (Reddy et al., 2004).

Mechanism of Action

Target of Action

2’-Oxo Ifosfamide, also known as Ifosfamide acylate, SD8LX239CL, or 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide, is an alkylating and immunosuppressive agent used in chemotherapy for the treatment of various cancers . The primary targets of this compound are DNA and other intracellular structures .

Mode of Action

It causes cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures, resulting in cell death . It also inhibits protein synthesis and DNA synthesis .

Biochemical Pathways

The metabolism of 2’-Oxo Ifosfamide involves two different pathways: enzymatic hydroxylation at carbon-4 forms the cytostatically active metabolite 4-OH-IF, whereas side-chain oxidation results in the liberation of chloroacetaldehyde, a compound with possible neurotoxic properties . Activation and deactivation of 2’-Oxo Ifosfamide in vivo and in rat liver microsomes are mediated by different CYP isoenzymes .

Pharmacokinetics

2’-Oxo Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The pharmacokinetics of 2’-Oxo Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .

Result of Action

The molecular and cellular effects of 2’-Oxo Ifosfamide’s action include severe myelosuppression, which can lead to fatal infections, severe CNS toxicities that can result in encephalopathy and death, nephrotoxicity that can be severe and result in renal failure, and hemorrhagic cystitis .

Action Environment

The action, efficacy, and stability of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the identification of specific isoenzymes responsible for 2’-Oxo Ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Whether 2’-Oxo Ifosfamide is specifically transported by erythrocytes and which activated 2’-Oxo Ifosfamide metabolites play a key role in this transport is currently being debated .

Biochemical Analysis

Biochemical Properties

2’-Oxo Ifosfamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized through two metabolic pathways: ring oxidation to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide .

Cellular Effects

2’-Oxo Ifosfamide has profound effects on various types of cells and cellular processes. It works by sticking the cancer cell’s DNA together so that it can’t come apart again. This means that the cell can’t divide and grow .

Molecular Mechanism

It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Oxo Ifosfamide change over time. The phenomenon of autoinduction has been observed in most clinical pharmacokinetic studies, but the mechanism is not completely understood .

Dosage Effects in Animal Models

In animal models, the effects of 2’-Oxo Ifosfamide vary with different dosages. A study in a canine model determined that 450 mg/m2 was the maximal tolerated dosage of ifosfamide for their regimen, with the dose-limiting factor being myelosuppression, specifically leukopenia .

Metabolic Pathways

2’-Oxo Ifosfamide is involved in various metabolic pathways. Identification of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways .

Transport and Distribution

2’-Oxo Ifosfamide is transported and distributed within cells and tissues. Following intravenous administration, the volume of distribution of ifosfamide approximates the total body water volume, suggesting that distribution takes place with minimal tissue binding .

Subcellular Localization

It is known that both changes in protein localization and functional state are key modulators of protein turnover .

Properties

IUPAC Name

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRISYCCYWZCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119670-13-2
Record name 2'-Oxo ifosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-OXO IFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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